molecular formula C11H22O6 B10777618 (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

Katalognummer: B10777618
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: RYIWDDCNJPSPRA-HHKYUTTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pentoxy group attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a starting material such as a protected sugar derivative, which undergoes a series of reactions including protection, deprotection, and functional group transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: The compound can be used in the production of biodegradable polymers and other materials.

Wirkmechanismus

The mechanism by which (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sugar derivatives and polyhydroxylated molecules such as:

  • (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
  • (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-ethoxyoxane-3,4,5-triol

Uniqueness

What sets (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol apart is its specific stereochemistry and the presence of the pentoxy group, which can impart unique chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C11H22O6

Molekulargewicht

250.29 g/mol

IUPAC-Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

InChI

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m0/s1

InChI-Schlüssel

RYIWDDCNJPSPRA-HHKYUTTNSA-N

Isomerische SMILES

CCCCCO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O

Kanonische SMILES

CCCCCOC1C(C(C(C(O1)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.